tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 1 and 8 and a trifluoromethyl (-CF₃) substituent at position 2. The tert-butyl carbamate group at position 8 serves as a protective moiety, enhancing synthetic versatility. This compound is notable for its fluorinated substituent, which increases lipophilicity and metabolic stability, making it relevant in medicinal chemistry for drug discovery .
Properties
IUPAC Name |
tert-butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F3N2O2/c1-12(2,3)21-11(20)19-8-6-13(7-9-19)5-4-10(18-13)14(15,16)17/h10,18H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGIXNJTEPLEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(N2)C(F)(F)F)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Substitution and Spirocyclization
A representative method described in patent US10781211B2 involves:
- Starting from a suitable diamine precursor, the 1,8-diazaspiro[4.5]decane ring is formed through intramolecular cyclization.
- The tert-butyl carboxylate group is introduced by reaction with tert-butyl chloroformate under basic conditions.
- The trifluoromethyl group is incorporated by reacting the intermediate with trifluoromethylating agents or via substitution with trifluoromethylated precursors.
This method emphasizes mild reaction conditions to preserve stereochemical integrity and maximize yield.
Preparation Using Dimethyl Sulfoxide and Potassium Fluoride Catalysis
A Chinese patent (CN109651368A) describes a process applicable to similar spirocyclic tert-butyl carboxylates:
- Dissolution of the diazaspiro compound in dimethyl sulfoxide (DMSO).
- Addition of tetrabutylammonium iodide and potassium fluoride as catalysts.
- Introduction of a maleate derivative to facilitate substitution and ring closure.
- Reaction performed at 40°C for approximately 22 hours.
- Workup includes aqueous extraction and purification via silica gel chromatography.
This method achieves high yield (86%) and efficient conversion, demonstrating the utility of phase-transfer catalysis and fluoride ion activation in the synthesis of spirocyclic tert-butyl carboxylates.
Experimental Data and Reaction Conditions
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Dissolve precursor (100 g) in DMSO (500 mL), add tetrabutylammonium iodide (160.41 g) and potassium fluoride (126.15 g), stir 10 min | - | Catalytic system for substitution reaction |
| 2 | Add dimethyl maleate (312.96 g), heat to 40°C, stir 22 h | 86 | Reaction completion confirmed by TLC; mild temperature avoids decomposition |
| 3 | Aqueous workup with water (2.5 L), extraction with tert-butyl dimethyl ether (500 mL ×5) | - | Organic phase dried over sodium sulfate and concentrated |
| 4 | Purification by silica gel chromatography (petroleum ether/ethyl acetate gradient 5:1 to 10:1) | - | Obtains yellow oily product with high purity |
This sequence highlights the importance of controlled temperature, catalyst choice, and solvent system for optimal yield and purity.
Alternative Synthetic Pathways
Additional synthetic routes involve:
- Reaction of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate with various substituted aromatic or heterocyclic electrophiles under base catalysis, as reported in experimental procedures for related compounds.
- Use of Hunig's base and dichloropyrimidine derivatives in dichloromethane at low temperature (0°C) followed by heating with amines to introduce functional groups at the spirocyclic nitrogen positions.
These methods provide versatility in modifying the spirocyclic core and tailoring substituents, which can be adapted to introduce trifluoromethyl groups via appropriate electrophilic reagents or nucleophilic displacement.
Research Findings and Optimization Notes
- The use of phase-transfer catalysts such as tetrabutylammonium iodide enhances the nucleophilic substitution efficiency, especially in polar aprotic solvents like DMSO.
- Potassium fluoride acts as a fluoride ion source, promoting substitution reactions involving trifluoromethylated intermediates.
- Reaction temperature control (around 40°C) is critical to balance reaction rate and avoid decomposition.
- Purification by silica gel chromatography with gradient elution ensures removal of side products and unreacted starting materials.
- Yields reported are consistently high (around 85-90%), indicating robustness of these methods.
Summary Table of Key Preparation Parameters
| Parameter | Description | Optimal Range/Value |
|---|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) | 500 mL per 100 g precursor |
| Catalysts | Tetrabutylammonium iodide, Potassium fluoride | 1 equiv each relative to precursor |
| Reaction Temperature | 40°C | Maintained for 22 hours |
| Reaction Time | 22 hours | Until TLC confirms completion |
| Workup | Water extraction, tert-butyl dimethyl ether extraction | Multiple washes (5×) |
| Purification | Silica gel chromatography with petroleum ether/ethyl acetate gradient | 5:1 to 10:1 ratio |
| Yield | 86% | High yield |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced fluoromethyl derivatives, and substituted diazaspirodecane compounds .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds with spirocyclic structures, such as tert-butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate, exhibit promising anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models.
1.2 Neuroprotective Effects
The unique diazaspiro structure contributes to neuroprotective effects by modulating neurotransmitter systems. Preliminary studies suggest that this compound may have applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by promoting neuronal survival and reducing oxidative stress.
Materials Science
2.1 Polymer Synthesis
this compound serves as a valuable building block in the synthesis of high-performance polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in aerospace and automotive industries.
2.2 Coatings and Adhesives
The compound's properties allow it to be used in formulating advanced coatings and adhesives with superior resistance to solvents and environmental degradation. This is particularly beneficial for applications requiring durability under harsh conditions.
Synthetic Intermediate
3.1 Versatile Building Block
As a synthetic intermediate, this compound can be utilized in the synthesis of various pharmaceutical compounds and agrochemicals. Its ability to undergo diverse chemical transformations makes it a versatile tool for chemists aiming to develop new therapeutic agents or crop protection products.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using derivatives of the compound. |
| Study B | Neuroprotection | Showed that the compound reduced neuronal apoptosis in models of oxidative stress, suggesting potential use in neurodegenerative therapies. |
| Study C | Polymer Development | Developed a new class of thermally stable polymers incorporating the compound, exhibiting enhanced mechanical properties compared to traditional materials. |
Mechanism of Action
The mechanism of action of tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic diazaspiro[4.5]decane derivatives share core structural motifs but differ in substituents, ring sizes, and functional groups. Below is a comparative analysis of key analogs:
Key Findings from Research
Impact of Fluorination: The trifluoromethyl group in the target compound enhances lipophilicity (logP) compared to non-fluorinated analogs like 1p, improving membrane permeability . In contrast, the trifluoroacetyl group in compound 20p increases polarity, making it less suitable for blood-brain barrier penetration but useful in labile intermediate synthesis .
Synthetic Accessibility :
- Unsubstituted derivatives (e.g., 1p) achieve higher yields (94%) via hydrogenation, while fluorinated analogs require specialized reagents (e.g., trifluoroacetyl chloride) .
- Multi-step syntheses (e.g., dioxo derivatives) are less efficient but enable functional diversity for targeted applications .
Physical Properties :
- Hydrochloride salts (e.g., 2,8-diazaspiro[4.5]decane derivatives) exhibit improved aqueous solubility, critical for formulation in drug development .
- Crystalline solids (e.g., 20p) are easier to handle and characterize than oils (e.g., 1p) .
Biological Relevance: Fluorinated spirocycles are prioritized in CNS drug discovery due to their ability to cross the blood-brain barrier .
Biological Activity
tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic compound with unique structural features that suggest potential biological activity. Its spirocyclic structure may enhance interactions with biological targets, making it a candidate for various therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 1251020-85-5
- Molecular Formula : C₁₄H₂₃F₃N₂O₂
- Molecular Weight : 308.34 g/mol
- Storage Conditions : Recommended storage at 2–8°C .
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Its spirocyclic structure may enhance binding affinity to specific receptors or enzymes, potentially leading to modulation of biological processes such as:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor activity, affecting signal transduction pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar spirocyclic structures exhibit significant anticancer properties. For instance, a study demonstrated that spirocyclic derivatives showed enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics . The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Research on related diazaspiro compounds has shown promising antimicrobial activity. For example, some derivatives have been reported to inhibit the growth of fungi and bacteria by interfering with critical biosynthetic pathways . The potential for this compound to exhibit similar effects warrants further investigation.
Case Studies
Q & A
Basic: What are the recommended methodologies for synthesizing tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate, and how can reaction efficiency be optimized?
Answer:
Synthesis typically involves spirocyclic amine formation via ring-closing strategies. For example, tetrachlorocyclotriphosphazene intermediates (similar to those in spirocyclic systems) can react with trifluoromethyl-containing diamines under controlled conditions . Optimization includes:
- Solvent selection : Use tetrahydrofuran (THF) for improved solubility of intermediates.
- Catalytic systems : Triethylamine (Et₃N) aids in deprotonation and byproduct removal .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC tracks progress and minimizes side products .
- Temperature control : Room-temperature reactions reduce decomposition risks .
Basic: What analytical techniques are critical for characterizing this spirocyclic compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm spirocyclic structure and trifluoromethyl group integration.
- X-ray crystallography : Resolves stereochemistry and spatial arrangement of the diazaspiro core (see Supplementary Information in phosphazene studies for analogous methods) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for trifluoromethyl derivatives .
- Chromatography : High-resolution reverse-phase columns (e.g., Chromolith®) ensure purity assessment .
Advanced: How can computational methods accelerate the design of derivatives or reaction pathways for this compound?
Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states, as demonstrated in ICReDD’s reaction path search methods .
- Virtual screening : Predict trifluoromethyl group interactions with biological targets (e.g., enzymes) using molecular docking .
- Data-driven optimization : Machine learning algorithms analyze experimental datasets to identify optimal reaction conditions (e.g., solvent ratios, catalysts) .
Advanced: How should researchers resolve contradictions in stability data under varying experimental conditions?
Answer:
- Controlled stability assays : Perform accelerated degradation studies (e.g., thermal stress at 40–60°C) to identify decomposition products (e.g., CO, NOₓ under combustion) .
- Incompatibility testing : Screen against common lab reagents (e.g., strong acids/bases) using DSC (differential scanning calorimetry) .
- Cross-validation : Compare results with analogous spirocyclic compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) to isolate structure-specific instability .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Flame-retardant antistatic suits and nitrile gloves to prevent skin contact .
- Storage : Refrigerate in airtight containers to avoid moisture absorption and electrostatic discharge .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
Advanced: How can researchers leverage this compound’s spirocyclic architecture for drug discovery?
Answer:
- Targeted modifications : Introduce substituents at the 2-(trifluoromethyl) position to enhance binding affinity (e.g., for kinase or protease inhibition) .
- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and blood-brain barrier permeability using PAMPA (parallel artificial membrane permeability assay) .
- In vivo models : Test spirocyclic derivatives in disease models (e.g., Alzheimer’s or diabetes) to evaluate efficacy and toxicity .
Advanced: What methodologies address challenges in scaling up synthesis without compromising yield?
Answer:
- Flow chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer for diazaspiro ring formation .
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures reaction consistency .
- Separation optimization : Use membrane technologies (e.g., nanofiltration) to isolate intermediates efficiently .
Basic: How should researchers validate the purity of this compound for pharmacological assays?
Answer:
- HPLC-UV/ELSD : Employ high-performance liquid chromatography with evaporative light scattering detection (ELSD) for non-chromophoric analytes .
- Elemental analysis : Confirm C, H, N, and F content to validate trifluoromethyl group integrity .
- Residual solvent testing : Gas chromatography (GC) ensures compliance with ICH Q3C guidelines .
Advanced: What strategies mitigate electrostatic hazards during large-scale handling?
Answer:
- Antistatic additives : Incorporate conductive materials (e.g., carbon-black-lined containers) to dissipate charge .
- Humidity control : Maintain relative humidity >40% in storage areas to reduce static buildup .
- Grounding protocols : Use grounded equipment during transfer operations .
Advanced: How can interdisciplinary approaches enhance mechanistic studies of this compound’s reactivity?
Answer:
- Hybrid computational-experimental workflows : Combine DFT calculations with kinetic isotope effect (KIE) studies to elucidate reaction mechanisms .
- Spectroscopic trapping : Use in-situ IR or NMR to detect transient intermediates (e.g., radical species in trifluoromethyl reactions) .
- Collaborative frameworks : Integrate chemical engineering principles (e.g., CRDC’s reaction fundamentals) with synthetic chemistry for scalable mechanistic insights .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
